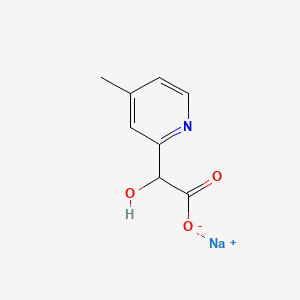
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 It is a sodium salt derivative of 2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 4-methylpyridine with glyoxylic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: None required for the basic synthesis
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride
Solvents: Water, ethanol, acetone
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted pyridine derivatives
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes.
Comparison with Similar Compounds
- Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
- Sodium 2-(4-methoxypyridin-2-yl)acetate
Comparison:
- Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
- Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate has a similar structure but with the methyl group at a different position, potentially altering its chemical properties and applications.
- Sodium 2-(4-methoxypyridin-2-yl)acetate contains a methoxy group instead of a hydroxyl group, which can significantly change its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-9-6(4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
VHRRRHYMCNGIPJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=C1)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















